S0859

概要

説明

科学的研究の応用

S0859は、幅広い科学研究の応用を持っています。 化学において、それはナトリウム-重炭酸共輸送のメカニズムと、細胞内pH調節におけるその役割を研究するために使用されます . 生物学において、this compoundは、細胞増殖やアポトーシスなどの細胞プロセスに対するナトリウム-重炭酸共輸送阻害の影響を調査するために使用されます . 医学において、this compoundは、虚血性心疾患など、異常なpH調節に関連する状態の治療における潜在的な治療応用があります . さらに、this compoundは、ナトリウム-重炭酸共輸送を標的とした新しい薬剤や治療剤を開発するための産業研究で使用されています .

作用機序

S0859は、細胞内のナトリウム-重炭酸共輸送メカニズムを阻害することによって、その効果を発揮します . この阻害は、細胞内pHの低下につながり、細胞収縮やシグナル伝達などの様々な細胞プロセスに影響を与える可能性があります . This compoundの分子標的は、細胞膜上に位置するナトリウム-重炭酸共輸送体です . これらの輸送体に結合することにより、this compoundはナトリウムイオンと重炭酸イオンの細胞内への輸送を阻止し、正常なpH調節を阻害します .

類似の化合物との比較

This compoundは、ナトリウム-重炭酸共輸送体に対する高い親和性と選択性を持つという点でユニークです . 類似の化合物には、アセタゾラミドやカリポライドなどの他のナトリウム-重炭酸共輸送阻害剤があります . this compoundは、その特定の化学構造と、他のイオン輸送メカニズムに影響を与えることなく、ナトリウム-重炭酸共輸送を可逆的に阻害する能力によって区別されます . これは、this compoundを、様々な生理学的および病理学的過程におけるナトリウム-重炭酸共輸送の役割を研究するための貴重なツールにします .

準備方法

合成経路には、通常、N-シアノスルホンアミド部分の形成と、その後のナトリウム-重炭酸共輸送阻害基の結合が含まれます . 反応条件には、多くの場合、有機溶媒と触媒を用いて、目的の生成物の形成を促進します。

化学反応の分析

S0859は、置換反応や付加反応など、様々な化学反応を起こします。 これらの反応で使用される一般的な試薬には、有機溶媒、酸、塩基が含まれます . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、強酸の存在下では、this compoundは加水分解を受けて、対応するスルホンアミド誘導体を形成することができます .

類似化合物との比較

S0859 is unique in its high affinity and selectivity for sodium-bicarbonate cotransporters . Similar compounds include other sodium-bicarbonate cotransport inhibitors, such as acetazolamide and cariporide . this compound is distinguished by its specific chemical structure and its ability to reversibly inhibit sodium-bicarbonate cotransport without affecting other ion transport mechanisms . This makes this compound a valuable tool for studying the role of sodium-bicarbonate cotransport in various physiological and pathological processes .

特性

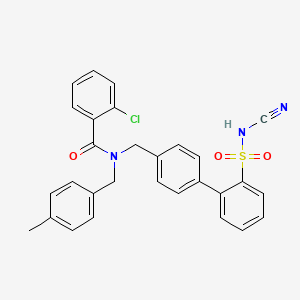

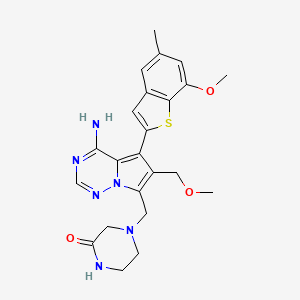

IUPAC Name |

2-chloro-N-[[4-[2-(cyanosulfamoyl)phenyl]phenyl]methyl]-N-[(4-methylphenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24ClN3O3S/c1-21-10-12-22(13-11-21)18-33(29(34)26-7-2-4-8-27(26)30)19-23-14-16-24(17-15-23)25-6-3-5-9-28(25)37(35,36)32-20-31/h2-17,32H,18-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDBPOSLOROLMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC#N)C(=O)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742624 | |

| Record name | 2-Chloro-N-{[2'-(cyanosulfamoyl)[1,1'-biphenyl]-4-yl]methyl}-N-[(4-methylphenyl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019331-10-2 | |

| Record name | 2-Chloro-N-{[2'-(cyanosulfamoyl)[1,1'-biphenyl]-4-yl]methyl}-N-[(4-methylphenyl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

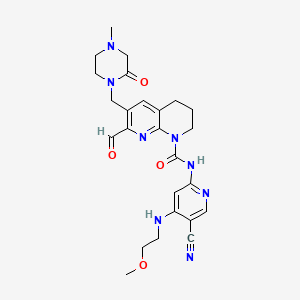

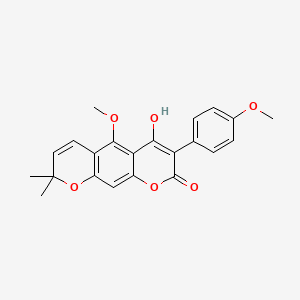

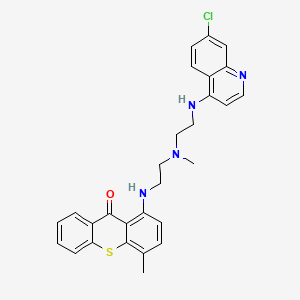

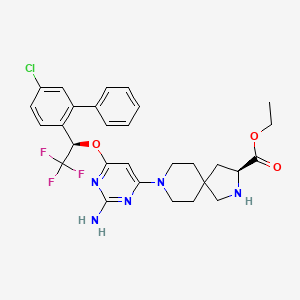

Feasible Synthetic Routes

Q1: How does S0859 interact with its target, the sodium bicarbonate cotransporter (NBC)?

A1: this compound directly binds to NBCs, specifically NBCe1 and NBCn1, inhibiting their ability to transport sodium and bicarbonate ions across cell membranes. [, , ]

Q2: What are the downstream effects of this compound-mediated NBC inhibition?

A2: Inhibiting NBCs with this compound disrupts cellular pH regulation, leading to intracellular acidification. [, ] This acidification has been shown to influence various cellular processes, including cell proliferation, viability, and apoptosis. [, , ]

Q3: Can you elaborate on the effect of this compound on KCC2 phosphorylation?

A4: In HEK cells expressing KCC2, this compound prevented KCC2 activation induced by staurosporine and 4-aminopyridine. [] Interestingly, this compound had differing effects on KCC2 phosphorylation at different developmental stages in hippocampal neurons. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C29H24ClN3O3S, and its molecular weight is 529.05 g/mol.

Q5: How does modifying the structure of this compound affect its inhibitory activity on NBCs?

A6: Research suggests that the N-cyanosulfonamide moiety in this compound is crucial for its NBC inhibitory activity. Replacing this moiety with N-cyano sulfimidoyl or N-cyano sulfoximidoyl groups led to a loss of inhibitory action against NBCs in cancer cells. []

Q6: What is known about the stability of this compound under various conditions?

A7: this compound exhibits strong binding to plasma components, potentially affecting its efficacy in in vivo settings. [] Further research is needed to determine its stability profile under different conditions.

Q7: What is the bioavailability of this compound?

A8: While specific bioavailability data is limited, the strong binding of this compound to plasma components suggests potential challenges in achieving sufficient drug exposure in vivo. []

Q8: In which models has this compound demonstrated efficacy in inhibiting NBCs?

A9: this compound has effectively inhibited NBC activity in various cellular models, including human and murine cancer cell lines, [] primary mouse hippocampal neurons, [] HEK cells, [] and human neutrophils. []

Q9: What are the implications of this compound's strong plasma binding for its therapeutic potential?

A11: The strong plasma binding of this compound presents challenges for its development as a therapeutic agent. It could lead to reduced drug concentration at the target site and necessitate higher doses, potentially increasing the risk of off-target effects or toxicity. []

Q10: Are there any ongoing clinical trials investigating the therapeutic potential of this compound?

A10: Currently, there are no publicly available data indicating ongoing clinical trials involving this compound.

Q11: What is the safety profile of this compound?

A13: While limited data is available on the comprehensive toxicity profile of this compound, some studies suggest potential adverse effects. For example, in a study using human-derived astrocytes, this compound exacerbated cell death induced by an ischemic solution, highlighting the need for careful consideration of its potential toxicity. []

Q12: What tools and resources are available for researchers interested in studying this compound and NBCs?

A14: Researchers can utilize various techniques, including electrophysiology (patch-clamp), fluorescence imaging (e.g., with BCECF, pHrodo Red AM), molecular biology (e.g., qPCR, Western blotting, siRNA knockdown), and animal models. Resources like genetically modified mice (e.g., Slc4a4fl/fl, NBCe1 knockout mice) are also valuable tools for studying NBC function. [, , , ]

Q13: What were the key discoveries that led to the identification and development of this compound as an NBC inhibitor?

A15: The identification of NBCs as key players in pH regulation and their implication in various diseases spurred the search for selective inhibitors. While the precise development pathway of this compound remains unclear, its discovery marked a significant step forward in understanding NBC function and exploring its therapeutic potential. [, ]

Q14: Which research fields benefit from the study of this compound and NBCs?

A14: Research on this compound and NBCs spans various disciplines, including:

- Oncology: Investigating the role of NBCs in tumor hypoxia, growth, and therapeutic resistance. [, ]

- Neuroscience: Understanding the contribution of NBCs to neuronal pH regulation, synaptic transmission, and neurological disorders. []

- Cardiology: Exploring the involvement of NBCs in cardiac function, arrhythmias, and ischemia-reperfusion injury. [, , ]

- Immunology: Examining the role of NBCs in immune cell function and inflammation. []

- Stem Cell Biology: Studying the importance of NBCs in stem cell proliferation, differentiation, and therapeutic applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)